molecular formula C5H2ClF3N2O B159575 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS No. 129768-29-2

3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B159575
CAS No.: 129768-29-2
M. Wt: 198.53 g/mol
InChI Key: LQSQXCJJVUVZRA-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of trifluoromethylated pyrazoles. These compounds are known for their significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods include the use of lithiation/electrophilic trapping chemistries and efficient distillation-based separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride stands out due to its unique combination of a trifluoromethyl group and a carbonyl chloride functional group. This combination imparts high reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

129768-29-2

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

InChI

InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11)

InChI Key

LQSQXCJJVUVZRA-UHFFFAOYSA-N

SMILES

C1=C(NN=C1C(=O)Cl)C(F)(F)F

Canonical SMILES

C1=C(NN=C1C(=O)Cl)C(F)(F)F

Synonyms

1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI)

Origin of Product

United States

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